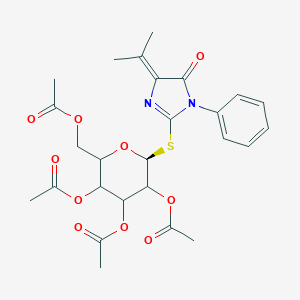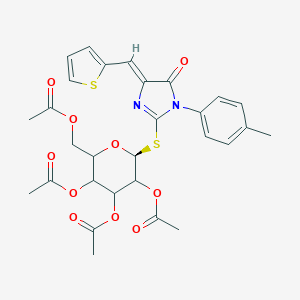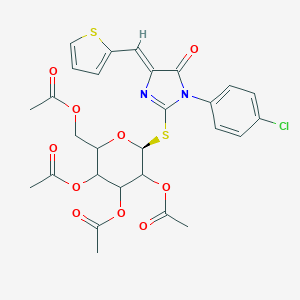![molecular formula C29H25N5O2S B303513 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide](/img/structure/B303513.png)
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and apoptosis. Additionally, it has been found to inhibit the production of various inflammatory cytokines and to possess antimicrobial activity against various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide in lab experiments offers several advantages, including its potent anti-cancer activity, anti-inflammatory and antimicrobial properties, and its ability to modulate the expression of various genes involved in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
For the research on 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide include further studies on its mechanism of action, optimization of its dosage and administration route, and its potential applications in other fields, such as infectious diseases and inflammation. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves a multi-step process. The first step involves the synthesis of 4-(dimethylamino)benzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-chloro-N-(3-quinolinyl)acetamide to form the final product.
Aplicaciones Científicas De Investigación
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
Propiedades
Nombre del producto |
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide |
|---|---|
Fórmula molecular |
C29H25N5O2S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C29H25N5O2S/c1-33(2)23-14-12-20(13-15-23)16-26-28(36)34(24-9-4-3-5-10-24)29(32-26)37-19-27(35)31-22-17-21-8-6-7-11-25(21)30-18-22/h3-18H,19H2,1-2H3,(H,31,35)/b26-16+ |
Clave InChI |
XINCKTQJRNYMRW-WGOQTCKBSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



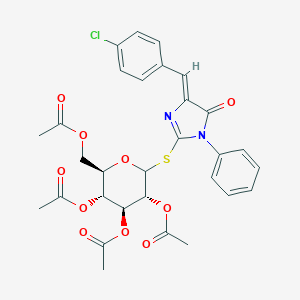
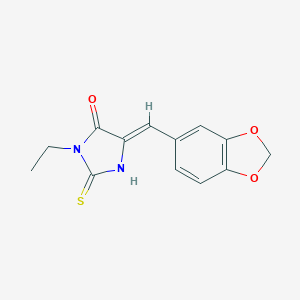
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
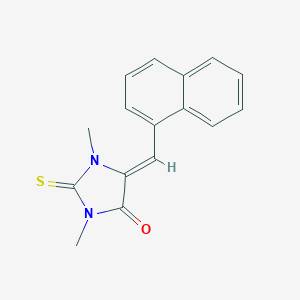

![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
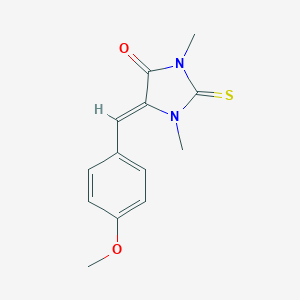
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
